molecular formula C22H14ClF3N4O2S B2428099 (Z)-3-[2-(N-Acetyl-3-chloroanilino)-1,3-thiazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1013264-36-2

(Z)-3-[2-(N-Acetyl-3-chloroanilino)-1,3-thiazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No. B2428099
M. Wt: 490.89
InChI Key: YAHNRXOKGQUIRD-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name can provide information about the compound’s structure.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. It also includes understanding the compound’s chemical properties like its acidity or basicity.


Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Compound Synthesis

    The compound plays a crucial role in the synthesis of diverse heterocyclic structures. For instance, studies have demonstrated the chemoselective thionation-cyclization of highly functionalized enamides to produce thiazoles, a process mediated by Lawesson's reagent, indicating the compound's utility in creating biologically active thiazole derivatives (S. V. Kumar, G. Parameshwarappa, H. Ila, 2013). This synthetic versatility is essential for developing novel pharmaceuticals and materials.

  • Crystal Structure Analysis

    The compound's derivatives have been subject to crystal structure, FT-IR, FT-Raman, and NMR studies to understand their chemical behavior and structure-activity relationships. For example, the crystal structure and spectroscopic analysis of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, a related thioamide derivative, provide insights into the conformational preferences and electronic properties of such compounds, which are critical for their application in drug design and material science (S. Prasanth et al., 2015).

Biological Activities

  • Antimicrobial Activity

    Compounds synthesized from (Z)-3-[2-(N-Acetyl-3-chloroanilino)-1,3-thiazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide have been evaluated for their antimicrobial properties. For instance, substituted 1,2,4-triazoles and thiazolidinones derived from fatty acids, synthesized using related methodologies, exhibited significant antibacterial activity against various bacterial strains, highlighting the potential of such compounds in developing new antimicrobial agents (M. R. Banday, A. Rauf, 2009).

  • Antitumor Screening

    Enaminones and related compounds synthesized from the core structure of (Z)-3-[2-(N-Acetyl-3-chloroanilino)-1,3-thiazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide have been screened for antitumor activity. Although the activities were less compared to reference drugs like doxorubicin, the results indicate a dependency on the substituent's nature on the phenyl moiety, suggesting a potential direction for further optimization in anticancer drug development (A. S. Shawali, 2010).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound. It includes toxicity information and safety precautions that need to be taken while handling it.


Future Directions

This involves predicting potential applications of the compound based on its properties and effects. It could also involve suggesting further studies that could be done to better understand the compound.


Please note that this is a general approach and the specific details would vary depending on the compound. For “(Z)-3-[2-(N-Acetyl-3-chloroanilino)-1,3-thiazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide”, more specific information might be available in scientific literature or databases that are not publicly accessible. It would be best to consult a chemist or a relevant expert for more detailed information.


properties

IUPAC Name

(Z)-3-[2-(N-acetyl-3-chloroanilino)-1,3-thiazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF3N4O2S/c1-13(31)30(17-6-4-5-15(23)10-17)21-28-16(12-33-21)9-14(11-27)20(32)29-19-8-3-2-7-18(19)22(24,25)26/h2-10,12H,1H3,(H,29,32)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHNRXOKGQUIRD-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC(=CC=C1)Cl)C2=NC(=CS2)C=C(C#N)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C1=CC(=CC=C1)Cl)C2=NC(=CS2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-[2-(N-Acetyl-3-chloroanilino)-1,3-thiazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

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